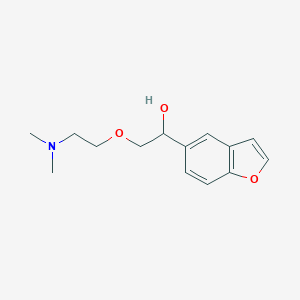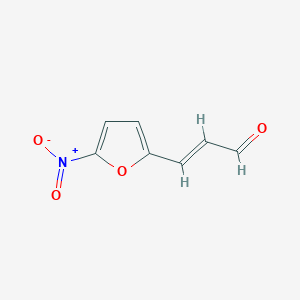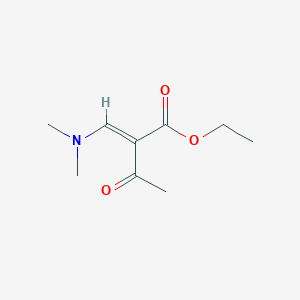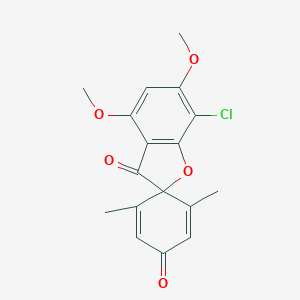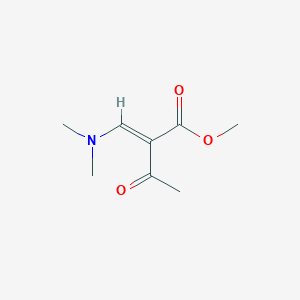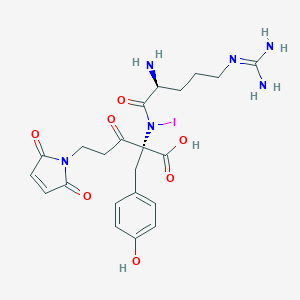
3-Maleimidopropionylarginylmonoiodotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Maleimidopropionylarginylmonoiodotyrosine, also known as MITC, is a chemical compound used in scientific research. It is an iodine-containing tyrosine derivative that is commonly used as a labeling reagent in radioimmunoassay and for protein modification. MITC is a versatile molecule that can be used to study protein interactions, protein localization, and protein turnover. In
Mechanism Of Action
3-Maleimidopropionylarginylmonoiodotyrosine reacts with sulfhydryl groups on proteins to form covalent bonds. This reaction occurs through a thiol-disulfide exchange mechanism, which results in the formation of a stable thioether bond. The reaction between 3-Maleimidopropionylarginylmonoiodotyrosine and proteins is specific and selective, as it only reacts with sulfhydryl groups that are exposed on the surface of proteins.
Biochemical And Physiological Effects
3-Maleimidopropionylarginylmonoiodotyrosine has a number of biochemical and physiological effects on proteins. It can modify the structure and function of proteins, alter their localization, and affect their turnover. 3-Maleimidopropionylarginylmonoiodotyrosine can also affect the activity of enzymes and other proteins by modifying their active sites. The physiological effects of 3-Maleimidopropionylarginylmonoiodotyrosine are dependent on the specific protein that is modified, as well as the site of modification.
Advantages And Limitations For Lab Experiments
3-Maleimidopropionylarginylmonoiodotyrosine has several advantages for lab experiments. It is a specific and selective labeling reagent that can be used to study protein-protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also stable and can be used in a variety of experimental conditions. However, 3-Maleimidopropionylarginylmonoiodotyrosine has some limitations. It can only react with sulfhydryl groups that are exposed on the surface of proteins, which limits its use for studying proteins that are buried within a protein complex. 3-Maleimidopropionylarginylmonoiodotyrosine can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
Future Directions
There are several future directions for the use of 3-Maleimidopropionylarginylmonoiodotyrosine in scientific research. One direction is the development of new labeling reagents that can be used to study proteins that are buried within a protein complex. Another direction is the use of 3-Maleimidopropionylarginylmonoiodotyrosine in combination with other labeling reagents to study protein interactions and localization in complex biological systems. Additionally, the development of new methods for the synthesis of 3-Maleimidopropionylarginylmonoiodotyrosine and other labeling reagents will enable researchers to study a wider range of proteins and biological processes.
Synthesis Methods
3-Maleimidopropionylarginylmonoiodotyrosine can be synthesized through a multi-step process. The first step involves the synthesis of N-(3-maleimidopropionyl) glycine, which is then reacted with L-arginine to form N-(3-maleimidopropionyl)arginine. The final step involves the reaction of N-(3-maleimidopropionyl)arginine with monoiodotyrosine to form 3-Maleimidopropionylarginylmonoiodotyrosine. The synthesis method of 3-Maleimidopropionylarginylmonoiodotyrosine is complex and requires expertise in organic chemistry.
Scientific Research Applications
3-Maleimidopropionylarginylmonoiodotyrosine is widely used in scientific research as a labeling reagent in radioimmunoassay and for protein modification. It is used to study protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also used to study the structure and function of proteins, as well as the role of proteins in various biological processes. 3-Maleimidopropionylarginylmonoiodotyrosine is a valuable tool for researchers studying protein-protein interactions, protein trafficking, and protein degradation.
properties
CAS RN |
138191-82-9 |
|---|---|
Product Name |
3-Maleimidopropionylarginylmonoiodotyrosine |
Molecular Formula |
C22H27IN6O7 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid |
InChI |
InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1 |
InChI Key |
AFNHYMBYOPDLFG-OYHNWAKOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
Other CAS RN |
138191-82-9 |
synonyms |
3-maleimidopropionyl-Arg-I-Tyr 3-maleimidopropionylarginylmonoiodotyrosine 3-MPAIT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




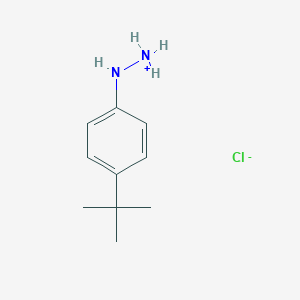
![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)
